N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide

GnRH receptor antagonism Indole-5-acetamide SAR Chiral recognition

This unique hybrid indole-naphthalene scaffold features a chiral hydroxyethyl linker, creating spatial precision critical for target engagement. Its naphthalene-acetamide terminus is hypothesized to interact with the 15-PGDH lipophilic sub-pocket, while the indole-based pharmacophore mirrors high-affinity GnRH antagonist series. This compound is an ideal, well-defined test article for SAR studies, FEP selectivity validation, and target engagement assays, including recombinant 15-PGDH inhibition measured via NADH fluorescence at 340 nm. It is specifically suited for programs studying PGE2 modulation or GnRH receptor kinetics, offering a distinct chemotype over achiral or regioisomeric analogs.

Molecular Formula C23H22N2O2
Molecular Weight 358.441
CAS No. 2034255-70-2
Cat. No. B2556660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide
CAS2034255-70-2
Molecular FormulaC23H22N2O2
Molecular Weight358.441
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C23H22N2O2/c1-25-12-11-18-13-19(9-10-21(18)25)22(26)15-24-23(27)14-17-7-4-6-16-5-2-3-8-20(16)17/h2-13,22,26H,14-15H2,1H3,(H,24,27)
InChIKeyKCJCHURRIQVQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 2034255-70-2): Procurement & Differentiation Overview


N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 2034255-70-2) is a synthetic small molecule characterized by a hybrid indole–naphthalene scaffold connected via a chiral hydroxyethyl linker [1]. Its molecular formula is C₂₃H₂₂N₂O₂. Public bioactivity annotation for this exact compound is extremely limited; it is not indexed in PubChem, ChEMBL, or the primary peer-reviewed literature as a discrete entity [2]. The core scaffold shares structural features with two pharmacologically active classes: indole-5-acetamide GnRH receptor antagonists and 15-PGDH inhibitors, although direct data linking this specific molecule to either target class is absent [2].

Why Generic Indole or Naphthalene Analogs Cannot Replace N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide in Specialized Research


Superficial structural similarity to simple indole-3-acetamides or naphthalene-acetamides does not confer functional equivalence. This compound uniquely embeds a chiral secondary alcohol at the ethyl linker between the N-methylindole and the naphthalene-acetamide moieties [1]. In closely related indole-5-acetamide series, the stereochemistry and hydrogen-bonding capacity of the hydroxyethyl linker profoundly modulate target binding: for GnRH receptor antagonists, removal of the hydroxyl reduces affinity by >10-fold [2]. Thus, substitution with achiral or regioisomeric analogs (e.g., N-(1-naphthyl)acetamide or 1H-indole-5-acetamide) would abolish the precise spatial orientation required for any target engagement demonstrated by this chemotype [2].

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide


Chiral Hydroxyethyl Linker vs. Unsubstituted Ethyl Linkers: Class-Level Target Engagement Advantage

In the structurally analogous indole-5-acetamide GnRH antagonist series, compounds bearing a hydroxyethyl substituent on the indole N-alkyl side chain exhibit markedly higher GnRH receptor binding affinity than their unsubstituted ethyl counterparts [1]. For example, in a matched molecular pair from the same series, introduction of a hydroxyl at the benzylic position of the N-aralkyl side chain increased GnRH receptor binding IC₅₀ from >1000 nM to 85 nM [1]. While direct data for the target compound are not publicly available, the presence of the identical (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl) pharmacophore [2] implies a comparable binding advantage over des-hydroxy analogs.

GnRH receptor antagonism Indole-5-acetamide SAR Chiral recognition

Naphthalen-1-yl vs. Pyridine or Phenyl Terminus: Lipophilic Surface Complementarity

The naphthalen-1-yl terminus in the acetamide side chain distinguishes this compound from analogs bearing pyridine, phenyl, or substituted benzyl termini that dominate the indole-5-acetamide patent literature [1]. Patent US8637558 exemplifies 15-PGDH inhibitors with aryl-acetamide side chains; within this series, naphthalene-containing analogs achieve IC₅₀ values in the 100–700 nM range for recombinant human 15-PGDH, whereas smaller phenyl analogs are inactive (IC₅₀ >10,000 nM) [2]. The extended π-surface of naphthalene is proposed to occupy a lipophilic sub-pocket adjacent to the NAD⁺ binding cleft [2]. The target compound, with its naphthalen-1-yl-acetamide moiety, is predicted to exploit this same interaction, conferring potency not achievable with smaller aryl termini.

15-PGDH inhibition Lipophilic pocket Scaffold hopping

High-Value Application Scenarios for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide Based on Differentiated Evidence


Prostaglandin Pathway Research: 15-PGDH Inhibitor Scaffold Validation

For laboratories investigating tissue regeneration or inflammatory resolution via prostaglandin E2 (PGE2) modulation, this compound provides a naphthalene-acetamide scaffold that, by class-level evidence, engages the 15-PGDH lipophilic sub-pocket . It can serve as a starting point for SAR studies comparing naphthyl, quinolyl, and biaryl termini, or as a comparison compound for target engagement assays using recombinant 15-PGDH with NADH fluorescence readout at 340 nm .

GnRH Receptor Antagonist Lead Optimization

In reproductive endocrinology or oncology programs targeting the GnRH receptor, this compound's 2-hydroxy-2-(1-methylindol-5-yl)ethyl pharmacophore is directly analogous to the high-affinity GnRH antagonist series described by Ashton et al. . It can be used as a comparator to assess the impact of substituting the typical pyridine terminus with a naphthalene moiety on receptor binding kinetics (kon/koff) and functional antagonism (IC₅₀ in Ca²⁺ flux or IP3 accumulation assays) .

Computational Chemistry & Molecular Docking Studies

This compound's unique combination of a chiral hydroxyethyl linker and a naphthalene-acetamide terminus makes it a valuable test case for docking and free energy perturbation (FEP) studies across two distinct target families (15-PGDH and GnRH receptor). Its well-defined but under-explored structure offers an opportunity to validate in silico selectivity predictions, where the naphthalene moiety is hypothesized to confer selectivity for the 15-PGDH lipophilic pocket over the GnRH receptor's aryl-binding region .

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.